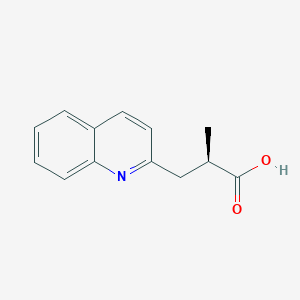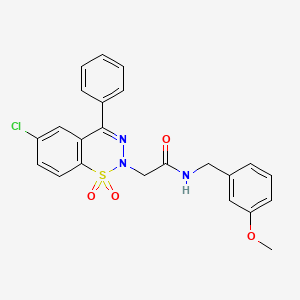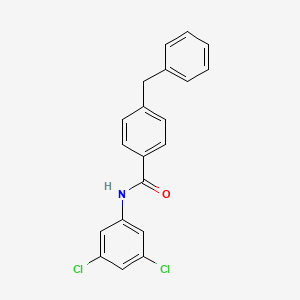![molecular formula C24H24ClN5 B2913003 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 896075-79-9](/img/structure/B2913003.png)
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Development of Novel Oxazolo[5,4-d]pyrimidines
Researchers developed novel oxazolo[5,4-d]pyrimidines, structurally related to pyrazolo[1,5-a]pyrimidines, as competitive CB2 neutral antagonists. These compounds showed significant selectivity over CB1 receptors and were devoid of cytotoxicity towards several cell lines, including Chinese hamster ovary cells (CHO) and human colorectal adenocarcinoma cells HT29 (Tuo et al., 2018).
Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides
The study focused on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This research provides insights into the regioselectivity of N-alkylation of these compounds, which is significant for developing specific chemical properties and potential therapeutic applications (Drev et al., 2014).
Exploring Pyrazolo[4,3-d]pyrimidin-7-amino Scaffold for Adenosine Receptors
A series of 7-aminopyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine receptors. These compounds demonstrated nanomolar affinity for the hA2A AR and hA1 ARs, indicating their potential use in designing drugs targeting adenosine receptors (Squarcialupi et al., 2016).
Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Research into the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting their potential as antimicrobial agents. These studies provide a foundation for developing new antimicrobial drugs based on pyrazolo[1,5-a]pyrimidine structures (El-Agrody et al., 2001).
Structure-Activity Studies on Pyrimidine-Containing Ligands
A comprehensive study of structure-activity relationships of 2-aminopyrimidines as ligands of histamine H4 receptors was performed. This research is significant in understanding how modifications in pyrimidine structures can influence biological activity, potentially leading to new therapeutic agents (Altenbach et al., 2008).
Phosphodiesterase 1 Inhibitors Based on Pyrazolo[3,4-d]pyrimidinones
The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors were explored. This research is crucial for developing treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Targeting Human Adenosine A1 and A2A Receptors
New 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine A1 and A2A receptors. This research contributes to the understanding of the role of specific moieties in affecting receptor affinity and selectivity, aiding in the development of targeted therapies (Squarcialupi et al., 2017).
Propiedades
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-5-3-2-4-6-19)30-24(27-18)22(16-26-30)20-7-9-21(25)10-8-20/h2-10,15-16H,11-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDNNZFFRKSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)
![4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2912928.png)
![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)
![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)
![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)


![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)
![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)


